molecular formula C23H26N4O2 B2982408 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775459-00-1

4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2982408
CAS No.: 1775459-00-1
M. Wt: 390.487
InChI Key: ALZNDEABHMMVAP-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolone core, which is known for its diverse biological activities, and is substituted with a piperidine ring and aromatic groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Aromatic Substitution: The aromatic groups are added through electrophilic aromatic substitution reactions, utilizing reagents such as halogenated aromatics and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the phenylpropanoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated aromatics, Lewis acids, and Friedel-Crafts catalysts.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the phenylpropanoyl group.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s triazolone core is known for its potential antimicrobial and antifungal properties. Research is ongoing to explore its efficacy against various pathogens.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The piperidine and triazolone moieties are common in drug design, particularly for their roles in modulating biological activity.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves interactions with various molecular targets. The triazolone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the aromatic groups can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-5-(piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the phenylpropanoyl group, potentially altering its biological activity.

    4-(4-Methylphenyl)-5-[1-(2-phenylethyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a shorter alkyl chain, which may affect its pharmacokinetics.

Uniqueness

The presence of both the phenylpropanoyl group and the piperidine ring in 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one makes it unique. This combination can enhance its binding properties and biological activity, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-(4-methylphenyl)-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-7-10-20(11-8-17)27-22(24-25-23(27)29)19-13-15-26(16-14-19)21(28)12-9-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZNDEABHMMVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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